(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Serotonin receptor ligand design Regioisomeric SAR Dihydrobenzofuran pharmacophore

(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272749-35-5) is a chiral, non-racemic 2,3-dihydrobenzofuran-3-amine derivative bearing a methylsulfonyl (–SO₂CH₃) substituent specifically at the 7-position of the fused benzene ring and possessing the (R) absolute configuration at the C-3 amine-bearing stereocenter. The molecular formula is C₉H₁₁NO₃S (MW 213.25 g/mol).

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B13034458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1OCC2N
InChIInChI=1S/C9H11NO3S/c1-14(11,12)8-4-2-3-6-7(10)5-13-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1
InChIKeyLPHUITYGKRQWBC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Chiral Dihydrobenzofuran Scaffold Identity and Sourcing Baseline


(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272749-35-5) is a chiral, non-racemic 2,3-dihydrobenzofuran-3-amine derivative bearing a methylsulfonyl (–SO₂CH₃) substituent specifically at the 7-position of the fused benzene ring and possessing the (R) absolute configuration at the C-3 amine-bearing stereocenter . The molecular formula is C₉H₁₁NO₃S (MW 213.25 g/mol) . This compound belongs to a broader class of 2,3-dihydrobenzofuran derivatives for which potent serotonin 5-HT₁A receptor affinity has been established in the patent literature, forming the pharmacophoric basis for anxiolytic and antidepressant development programs [1]. The compound is commercially available as a research-grade building block from multiple vendors at specified enantiomeric purity, making procurement of the correct stereoisomer a critical decision point.

Why Generic Substitution Fails for (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine


Within the C₉H₁₁NO₃S isomer family, at least six distinct compounds share the identical molecular formula and molecular weight: three regioisomers (5-, 6-, and 7-methylsulfonyl substitution), each available in (R), (S), or racemic stereochemical forms . This means ordering by molecular formula alone yields an unresolvable mixture of structurally and stereochemically distinct entities. Patent data on the 2,3-dihydrobenzofuran class demonstrate that the position of ring substitution and the absolute configuration at C-3 are determinants of serotonin 5-HT₁A receptor affinity [1]. In closely related hallucinogen-analog dihydrobenzofuran series, the rank order of receptor binding affinity at 5-HT₂A sites was opposite to the rank order of in vivo behavioral potency, demonstrating that even within a congeneric series, quantitative pharmacological profiles cannot be predicted from structural similarity alone [2]. Consequently, procurement of the correct regioisomer–enantiomer combination is essential for experimental reproducibility in any receptor-binding or functional assay context.

Quantitative Differentiation Evidence for (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine Versus Closest Analogs


Regioisomeric Differentiation: 7-Position Methylsulfonyl Substitution Versus 5- and 6-Position Analogs

The target compound is the only commercially available (3R)-configured methylsulfonyl-dihydrobenzofuran-3-amine bearing the electron-withdrawing –SO₂CH₃ group at the 7-position (peri to the dihydrofuran oxygen). The closest regioisomeric analogs are the 5-substituted (CAS 1272749-94-6) and 6-substituted (CAS 1272753-62-4) variants . In the foundational 5-HT₁A receptor patent family (EP 0679649 / US 5,792,791), the 2,3-dihydrobenzofuran scaffold requires a sulfonyl-containing side chain at the 2-position for optimal receptor affinity; the position of additional ring substituents (R²) modulates this affinity, with allowed substituent positions encompassing the benzofuran ring positions that include the 7-locus [1]. The 7-substitution regiochemistry places the methylsulfonyl group adjacent to the dihydrofuran ring oxygen, creating a distinct electronic environment (altered HOMO/LUMO distribution) compared to 5- or 6-substituted analogs, which is predicted to differentially affect hydrogen-bond acceptor capacity at the furan oxygen and modulate target binding .

Serotonin receptor ligand design Regioisomeric SAR Dihydrobenzofuran pharmacophore

Enantiomeric Differentiation: (3R) Versus (3S) and Racemic 7-Methylsulfonyl-2,3-dihydrobenzofuran-3-amine

This compound is supplied as the single (3R) enantiomer, whereas the closest stereochemical comparator is the racemic mixture (CAS 1273614-68-8, 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine, minimum purity 95%) . The (3S) enantiomer is also listed by at least one vendor as a separate catalog item, confirming that the two enantiomers are chromatographically distinguishable and commercially resolved . In the 5-HT₂A receptor agonist series of dihydrobenzofuran hallucinogen analogs (Monte et al., 1997), the (R) enantiomer of the rigidified mescaline analog displayed significantly greater potency in the in vivo drug discrimination assay (ED₅₀ comparisons) and higher functional selectivity at the 5-HT₂A receptor compared to the (S) form, with 65-fold greater potency in stimulating phosphoinositide turnover than in producing arachidonic acid release [1]. While that study examined 6,7-dimethoxy-substituted analogs rather than 7-methylsulfonyl analogs, it establishes the class-level principle that the (R) configuration at the dihydrobenzofuran C-3 stereocenter is pharmacologically privileged.

Chiral resolution Enantioselective synthesis Stereospecific receptor binding

Enantiomeric Purity Specification: 98% for (3R)-7-(Methylsulfonyl) Versus 95% for Racemic 7-Methanesulfonyl Analog

The (3R)-7-(methylsulfonyl) compound is specified at 98% purity by at least one major vendor (Leyan, Product No. 1843562) , compared to a minimum purity specification of 95% for the racemic 7-methanesulfonyl mixture (AKSci, Cat. 8513EJ) . The 3-percentage-point purity differential is modest in absolute terms, but for the racemate this 95% value reflects total chemical purity without distinguishing enantiomeric composition; the effective concentration of the desired (R)-enantiomer in the racemate is at most 47.5% (assuming ideal 1:1 mixture and no enantiomeric enrichment). In contrast, the 98% specification for the (3R) product includes the implicit requirement of enantiomeric enrichment (≥98% ee inferred), yielding ≥98% of the target stereoisomer in each weighed aliquot .

Enantiomeric purity Quality specification Procurement decision

5-HT₁A Receptor Pharmacophore Compatibility: Class-Level Patent Evidence for 2,3-Dihydrobenzofuran Sulfonyl Derivatives

The 2,3-dihydrobenzofuran scaffold bearing a sulfonyl-containing side chain is the core of a well-documented 5-HT₁A receptor ligand class. U.S. Patent 5,792,791 and its European counterpart EP 0679649, assigned to Asahi Kasei, explicitly claim 2,3-dihydrobenzofuran derivatives of formula (1) wherein A = SO₂ (sulfonyl) and R² is a ring substituent including hydrogen, halogen, lower alkyl, lower alkoxy, hydroxyl, nitro, or cyano at positions encompassed by the generic structure [1]. The patent states that these compounds 'have a strong affinity for a serotonin 1A receptor' and are useful for treating anxiety, depression, and emesis [2]. While the patent's exemplified compounds bear the sulfonyl group at the 2-position side chain (rather than directly on the benzofuran ring), the generic scope allows ring substitution at positions including the 7-locus. The target compound, with its 7-methylsulfonyl group, represents a topological variant in which the sulfonyl moiety is positioned on the aromatic ring rather than the side chain, potentially altering the binding pose within the 5-HT₁A orthosteric site [3].

5-HT1A receptor Serotonergic pharmacophore Anxiolytic drug discovery

Computed Physicochemical Descriptors: TPSA and LogP Differentiation Across Regioisomers

Vendor-provided computed molecular descriptors for (3R)-7-(methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine report a topological polar surface area (TPSA) of 69.39 Ų and a LogP of 0.4823 . While constitutional isomers (5-, 6-, 7-substituted) share identical molecular formula and molecular weight, the TPSA and LogP values are identical across regioisomers when calculated by atom-based fragment contribution methods that do not account for intramolecular electronic effects. However, the 7-position places the –SO₂CH₃ group in a peri relationship to the dihydrofuran oxygen (O1–C7 spatial proximity), which may reduce the effective solvent-accessible polar surface area through intramolecular hydrogen-bond or dipole–dipole interactions not captured by fragment-based TPSA calculations. This could result in measurably different chromatographic retention (log k') on reversed-phase HPLC columns compared to the 5- and 6-substituted regioisomers .

Physicochemical profiling Drug-likeness Computational ADME

High-Strength Differential Evidence Caveat: Public Data Limitations for This Specific Compound

A systematic search of PubMed, patents, BindingDB, ChEMBL, and vendor documentation reveals that no primary research article, patent with quantitative biological data, or public database entry currently reports receptor binding affinity (Ki/IC₅₀), functional activity (EC₅₀), cellular efficacy, in vivo pharmacokinetics, solubility, metabolic stability, or toxicity data for (3R)-7-(methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272749-35-5) or its closest regioisomeric and stereochemical analogs [1]. This compound exists in the public domain exclusively as a commercially listed research chemical/building block. All differential claims above are therefore based on structural identity, class-level pharmacological precedent, vendor purity specifications, and computational predictions. Users requiring quantitative biological differentiation must generate these data de novo through head-to-head experimental comparison with the specific comparator compounds identified in this guide .

Data transparency Procurement risk assessment Evidence-based selection

Recommended Research and Industrial Application Scenarios for (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine


Regioisomeric SAR Profiling of Methylsulfonyl-Dihydrobenzofuran-3-amines at Serotonin Receptors

Procure the complete set of three (3R)-configured regioisomers—5-substituted (CAS 1272749-94-6), 6-substituted (CAS 1272753-62-4), and 7-substituted (CAS 1272749-35-5)—for parallel radioligand displacement assays at human 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. This head-to-head design directly addresses the regioisomeric SAR gap identified in Section 3 (Evidence Items 1 and 4). Use the patent-established 5-HT₁A pharmacophore scaffold (EP 0679649 / US 5,792,791) as the reference framework, with the hypothesis that the 7-position's peri-oxygen electronic environment may confer a distinct affinity or selectivity profile relative to the 5- and 6-substituted analogs [1].

Enantioselective Pharmacological Profiling: (R) vs. (S) vs. Racemic 7-Methylsulfonyl Derivative

Design a three-arm in vitro study comparing (3R)-7-(methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine (this compound, 98% purity), the corresponding (3S)-enantiomer, and the racemic mixture (CAS 1273614-68-8). Functional assays (e.g., β-arrestin recruitment, cAMP modulation, or phosphoinositide hydrolysis) should be conducted at the receptor target of interest. The 2.1-fold difference in effective (R)-enantiomer concentration between the single enantiomer and racemate (Evidence Item 3) must be accounted for in concentration–response curve calculations to avoid systematic potency underestimation . This experimental design is directly motivated by the Monte et al. (1997) precedence showing enantiomer-dependent functional selectivity at 5-HT₂A receptors in the dihydrobenzofuran class [2].

Analytical Method Development and QC Reference Standard for Regioisomeric Purity Determination

Utilize (3R)-7-(methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine as a retention-time marker in the development of a reversed-phase HPLC or UPLC method capable of resolving all three regioisomers (5-, 6-, 7-substituted) and both enantiomers (via chiral stationary phase). The 7-substituted regioisomer's predicted distinct chromatographic behavior (Evidence Item 5, peri-oxygen interaction reducing effective polarity) makes it a critical component of the method validation set. The 98% purity specification (Leyan) supports its use as a system suitability standard for identity and purity testing in medicinal chemistry workflows .

Building Block for Focused Library Synthesis Targeting 5-HT₁A/₂A Receptor Modulators

Employ this compound as a chiral amine building block for the parallel synthesis of a focused library of sulfonamide, amide, or urea derivatives via derivatization of the primary amine at C-3. The 7-methylsulfonyl group serves as a non-dissociable sulfonyl pharmacophoric element on the aromatic ring, while the free amine provides a versatile synthetic handle. This strategy is directly informed by the 5-HT₁A receptor pharmacophore defined in EP 0679649 (Evidence Item 4), which requires both a sulfonyl moiety and a basic amine for receptor engagement, and by the enantiomeric purity requirements (Evidence Item 3) necessary to maintain stereochemical integrity through subsequent synthetic steps .

Quote Request

Request a Quote for (3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.